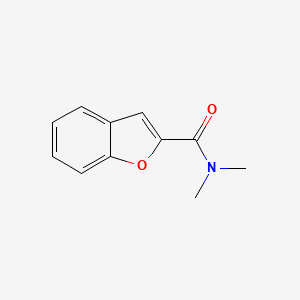![molecular formula C16H16F3NO B2884957 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 1706300-96-0](/img/structure/B2884957.png)
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{8-azabicyclo[321]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound that features a bicyclic structure with a trifluoromethylphenyl group
Aplicaciones Científicas De Investigación
1-{8-azabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving similar structures.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science for the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
The compound, 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with a variety of targets, including various neurotransmitter receptors and transporters.
Mode of Action
Tropane alkaloids typically act as competitive antagonists at their target sites, preventing the binding of endogenous ligands and thereby modulating the activity of the target .
Biochemical Pathways
Tropane alkaloids, however, are known to affect several pathways, particularly those involving neurotransmitters such as acetylcholine and dopamine . They can disrupt normal signaling in these pathways, leading to a variety of downstream effects.
Result of Action
Based on its structural similarity to tropane alkaloids, it may have similar effects, such as modulating neurotransmitter activity and potentially leading to changes in neural signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the trifluoromethylphenyl group via electrophilic aromatic substitution or other suitable methods.
- Final coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for cyclization steps.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield ketones or carboxylic acids.
- Reduction may produce alcohols or amines.
- Substitution may introduce halogen atoms or other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylethanone: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-methylphenyl)ethanone:
Uniqueness
The presence of the trifluoromethyl group in 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)12-4-1-3-11(9-12)10-15(21)20-13-5-2-6-14(20)8-7-13/h1-5,9,13-14H,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJLCDRFLHYRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide](/img/structure/B2884875.png)
![7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2884877.png)
![N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2884878.png)
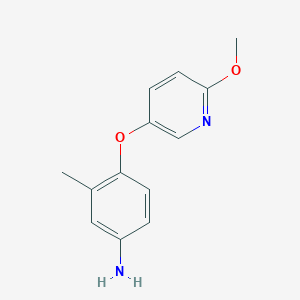
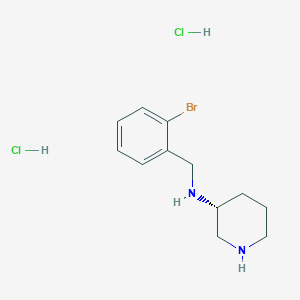
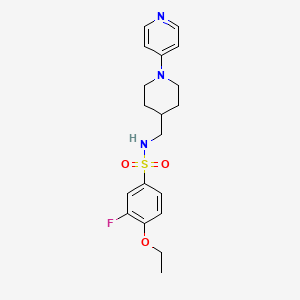
![2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2884888.png)
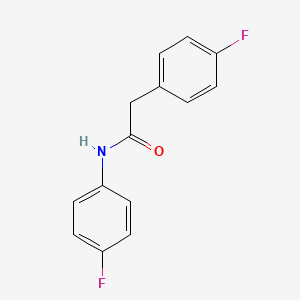
![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)
![3-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2884892.png)
![N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2884893.png)
![8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2884895.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884896.png)
